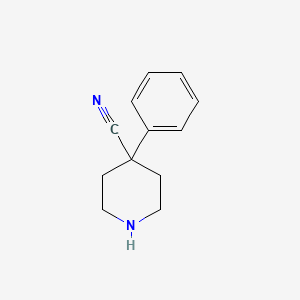

4-Phenylpiperidine-4-carbonitrile

Beschreibung

Interaction with Biological Targets and Systems

The 4-phenylpiperidine-4-carbonitrile core structure has been a key area of interest in medicinal chemistry, particularly for its adaptability in designing ligands with high affinity for specific central nervous system receptors.

Derivatives of this compound have been extensively studied as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in a variety of cellular functions and implicated in several neurological and psychiatric disorders. nih.gov

In vitro competition binding assays have demonstrated that derivatives of this compound exhibit a strong affinity for σ1 receptors, with inhibitory constant (K_i) values typically in the low nanomolar range. For instance, a series of these derivatives displayed K_i values for σ1 receptors between 1.22 and 2.14 nM. nih.gov These compounds also show remarkable selectivity for the σ1 receptor over the σ2 subtype. The selectivity ratio, calculated as the ratio of K_i values (K_i (σ2) / K_i (σ1)), has been reported to be in the range of 680 to 887, indicating a significantly lower affinity for the σ2 receptor (K_i = 830–1710 nM). nih.gov This high affinity and selectivity make these compounds valuable tools for studying the σ1 receptor.

Table 1: In Vitro Binding Affinities of this compound Derivatives for Sigma Receptors

| Compound Derivative | K_i for σ1 Receptor (nM) | K_i for σ2 Receptor (nM) | Selectivity Ratio (σ2/σ1) |

|---|---|---|---|

| Derivative A | 1.22 | 830 | 680 |

| Derivative B | 2.14 | 1710 | 887 |

Data sourced from competitive radioligand binding assays. nih.gov

To assess their potential as in vivo imaging agents, radiolabeled versions of this compound derivatives have undergone biodistribution studies in animal models. A fluorine-18 (B77423) labeled derivative, [¹⁸F]9, when injected into mice, showed high initial uptake in the brain, a desirable characteristic for a central nervous system imaging agent. nih.gov The brain-to-blood ratio was also high, suggesting good penetration of the blood-brain barrier and retention in the target tissue. nih.gov

Blocking studies were conducted to confirm the specificity of the radiotracer's binding to σ1 receptors. Pre-administration of known σ1 receptor ligands, such as SA4503 or haloperidol, significantly decreased the accumulation of the radiotracer in organs known to have a high density of σ1 receptors. nih.gov This indicates that the radiotracer is indeed binding to the intended target.

Metabolite analysis is a critical component of evaluating radiotracers. In studies with [¹⁸F]9, two radioactive metabolites were detected in the brain 30 minutes after injection, which could potentially interfere with the imaging signal. nih.gov The presence of brain-penetrant radiometabolites is a factor that needs to be considered in the development of future imaging agents based on this scaffold.

The favorable binding profile and biodistribution of this compound derivatives have positioned them as promising candidates for the development of Positron Emission Tomography (PET) radioligands for imaging σ1 receptors in the living brain. nih.gov PET is a non-invasive imaging technique that can visualize and quantify the distribution of specific molecular targets. The development of a successful PET tracer for the σ1 receptor would be invaluable for studying its role in various neuropsychiatric diseases and for the development of new therapies. The [¹⁸F]-labeled derivative, [¹⁸F]9, has been identified as a lead compound for the development of such radiotracers. nih.gov

The structural framework of piperidine (B6355638) is a common feature in many centrally acting drugs, including those that modulate neurotransmitter systems.

While the this compound scaffold is a known building block for various receptor ligands, specific binding affinity data (K_i values) for its direct derivatives across the spectrum of dopamine (B1211576) receptor subtypes (D1-D5) is not extensively detailed in the currently reviewed scientific literature. Broader research into substituted piperidines indicates their potential to interact with dopamine receptors. For example, modifications of the piperidine ring and its substituents have led to the development of compounds with affinity for D2-like dopamine receptors. However, without specific studies on the this compound series, their precise dopamine receptor binding profile remains an area for further investigation.

Interaction with Biological Targets and Systems

Neurotransmitter System Modulation

Serotonin (B10506) Transporter (SERT) Inhibition

The 4-phenylpiperidine (B165713) scaffold is a recognized structure in the development of ligands for the serotonin transporter (SERT). Research into derivatives of this compound has revealed interactions with this transporter. For instance, a series of this compound derivatives were primarily designed and synthesized as high-affinity ligands for the sigma-1 (σ1) receptor, but their selectivity was also tested against other targets, including the serotonin transporter. nih.govscience.gov These studies help in understanding the selectivity profile of these compounds.

Furthermore, research on structurally related compounds like 1-benzyl-4-cyano-4-phenylpiperidine indicates that such molecules can inhibit human monoamine transporters, including SERT. nih.gov This suggests that the core this compound structure is a viable starting point for developing SERT-selective inhibitors, which could have potential applications in the management of mood disorders. nih.gov

Opioid Receptor Interactions

The 4-phenylpiperidine framework is a cornerstone in the chemistry of synthetic opioids, forming the basic structure of well-known analgesics. This structural motif is crucial for interaction with opioid receptors. For example, pethidine, one of the first synthetic opioids, is a 4-phenylpiperidine derivative that primarily exerts its effects as an agonist at the kappa opioid receptor. vu.nl

Quantitative structure-activity relationship (QSAR) studies have been conducted on 4-phenylpiperidine derivatives to model their activity as mu (μ) opioid agonists. google.com However, not all derivatives of this scaffold exhibit strong opioid activity. In one study, certain spirocyclic piperidine derivatives displayed negligible affinity for opioid receptors, although one compound in the series showed moderate affinity for both kappa (κ) and delta (δ) opioid receptors. google.com Another study reported that specific this compound derivatives showed extremely high selectivity for sigma-1 receptors over opioid receptors. nih.gov

Enzyme Inhibition Studies

Monoamine Oxidase A (MAO A) Inhibition

Derivatives of 4-phenylpiperidine have been explored for their inhibitory effects on monoamine oxidase (MAO) enzymes. MAO-A is responsible for the oxidative deamination of key neurotransmitters like serotonin. Research has shown that para-substituted 4-phenylpiperidines can act as inhibitors of both MAO-A and MAO-B. The inhibition of MAO-A by these compounds can affect dopamine catabolism, leading to a reduction in the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).

Phosphodiesterase 5 (PDE5) Inhibition

The this compound scaffold has been utilized in the synthesis of potential phosphodiesterase 5 (PDE5) inhibitors. In one study, 1-benzyl-4-phenylpiperidine-4-carbonitrile (B1218003) was used as a key intermediate in the synthesis of novel spiro-isoquinolino piperidine derivatives designed to act as NO-releasing PDE5 inhibitors. nih.gov The development of potent and selective PDE5 inhibitors is a significant area of interest for their potential in treating cardiovascular diseases through vasodilation. nih.gov While the direct inhibitory activity of this compound itself on PDE5 is not detailed, its role as a precursor highlights the utility of this chemical framework in creating more complex molecules targeting this enzyme. nih.gov A separate patent also describes the use of this compound in the preparation of triazole derivatives that may be administered in combination with PDE5 inhibitors for certain therapeutic applications.

Table 1: Research on PDE5 Inhibition Involving the this compound Scaffold

| Study Focus | Role of this compound | Target Application | Reference |

|---|---|---|---|

| Synthesis of Spiro-Isoquinolino Piperidine Derivatives | Key intermediate (Compound 3) | NO-Releasing PDE5 Inhibitors | nih.gov |

| Synthesis of Triazolyl Piperidine Derivatives | Intermediate in preparation of compounds for combination therapy | Vasopressin V1a antagonists for co-administration with PDE5 inhibitors |

DNA Gyrase and Lanosterol 14 α-demethylase Interactions

Research has explored the antimicrobial potential of molecules derived from the 4-phenylpiperidine scaffold by investigating their interactions with essential microbial enzymes. A study focused on a synthesized pyrazole (B372694) derivative containing a 4-phenylpiperidin-4-ol (B156043) moiety, which is structurally related to this compound. This compound demonstrated notable in vitro antibacterial and antifungal activities.

To understand the mechanism behind these activities, in silico molecular docking studies were performed. These computational analyses examined the interaction of the compound with specific microbial protein targets:

DNA Gyrase (PDB: 2XCT) : An essential bacterial enzyme involved in DNA replication.

Lanosterol 14 α-demethylase (CYP51) (PDB: 4WMZ) : A critical enzyme in fungal ergosterol (B1671047) biosynthesis.

The results of the docking simulations indicated robust binding interactions between the 4-phenylpiperidine derivative and these enzymes, suggesting a potential mechanism for its observed antimicrobial effects. The post-docking analysis supported a strong correlation between the in silico binding and the in vitro activity, marking the compound as a candidate for further investigation as an antimicrobial agent.

Table 2: In Silico Enzyme Interaction Studies of a 4-Phenylpiperidine Derivative

| Target Enzyme | PDB ID | Organism Type | Potential Effect | Reference |

|---|---|---|---|---|

| DNA Gyrase | 2XCT | Bacterial | Antibacterial | |

| Lanosterol 14 α-demethylase | 4WMZ | Fungal | Antifungal |

Other Receptor Interactions

Beyond its well-known effects on opioid receptors, derivatives of this compound have been shown to interact with several other significant receptor systems.

Sigma Receptors: A series of this compound derivatives have been specifically designed and synthesized as ligands for the sigma-1 (σ1) receptor. In vitro binding assays revealed that these compounds exhibit a high affinity for σ1 receptors, with Ki values in the low nanomolar range (1.22-2.14 nM). They also demonstrated remarkable selectivity for the σ1 receptor over the σ2 subtype. Further studies with a radiolabeled version of a lead compound, [(18)F]9, confirmed significant accumulation in organs known to have high concentrations of σ1 receptors. Another derivative, 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP), a sigma receptor agonist, has been shown to modulate the coupling of neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). painphysicianjournal.comresearchgate.net

Dopamine Receptors and Transporters: The 4-phenylpiperidine structure is also integral to compounds targeting the dopaminergic system. Modifications of a partial dopamine D2 receptor agonist led to the development of novel D2 antagonists with unique "dopaminergic stabilizer" characteristics. One such compound, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), demonstrates state-dependent D2 antagonism, suggesting its potential in treating neurological disorders. Additionally, a series of 3-carbomethoxy-4-aryl-piperidines, which are structurally related to the core compound, have been identified as selective and potent inhibitors of the human dopamine transporter. wikipedia.orgmdpi.commdpi.com

Table 1: Receptor Interaction Profile of this compound Derivatives

| Receptor/Transporter | Derivative Type | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Sigma-1 (σ1) | This compound derivatives | Ligand/Agonist | Low nanomolar affinity (Ki = 1.22-2.14 nM) and high selectivity. | painphysicianjournal.com |

| Dopamine D2 | 4-phenylpiperidine derivatives (e.g., Pridopidine) | Antagonist/Stabilizer | Functional state-dependent antagonism. | mdpi.com |

| Dopamine Transporter (DAT) | 3-carbomethoxy-4-aryl-piperidines | Inhibitor | Potent and selective inhibition of dopamine reuptake. | mdpi.com |

Therapeutic Potential and Drug Development Applications

The versatility of the 4-phenylpiperidine scaffold has led to its exploration in various therapeutic areas, yielding compounds with significant potential in drug development.

Analgesic Properties

The 4-phenylpiperidine structure is a classic pharmacophore for opioid analgesics. nih.gov The most well-known example is pethidine (meperidine), which is a fully synthetic opioid pain medication of the phenylpiperidine class. innovareacademics.in It exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptor. innovareacademics.in

Research has led to the development of novel classes of potent opioid analgesic agents by incorporating the 4-phenylpiperidine moiety into other structures, such as 4-anilidopiperidines. nih.gov Furthermore, small molecule agonists for the mu-opioid receptor have been designed and synthesized based on the 4-phenyl piperidine scaffold to explore the therapeutic potential of analogs of compounds like loperamide. researchgate.net Studies on derivatives, including 4-acetyl-4-phenylpiperidine (B1606740) and 4-hydroxy-4-phenylpiperidine, have been conducted to evaluate their analgesic activity, with some compounds showing significant protection against pain in animal models. nih.gov

Anti-inflammatory Applications

While primarily known for analgesic properties, research has also uncovered the anti-inflammatory potential of compounds containing the piperidine ring. For instance, studies on 4-benzylpiperidine, a related structure, have demonstrated dose-dependent inhibition of protein denaturation, a hallmark of inflammation. nih.govnih.gov This suggests that the core piperidine structure can serve as a lead for designing new anti-inflammatory drugs. nih.gov The denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. nih.gov Some piperazine (B1678402) derivatives, which share structural similarities, have also shown the ability to reduce cell migration and protein exudation in models of inflammation. nih.gov The investigation into these properties suggests a broader therapeutic utility for piperidine-based compounds beyond pain relief.

Neurological Disorder Treatments

Derivatives of 4-phenylpiperidine have shown promise in the treatment of neurological disorders. The sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP) has been shown to be neuroprotective in a model of neonatal hypoxia-ischemia, where it attenuates neuronal damage in striatal neurons. researchgate.net This protective effect is linked to its ability to modulate nNOS-PSD-95 coupling mechanisms. researchgate.net

Furthermore, the compound pridopidine, a 4-phenylpiperidine derivative, acts as a "dopaminergic stabilizer." wikipedia.org It exhibits state-dependent antagonism at the D2 dopamine receptor, which may offer a unique therapeutic approach for conditions involving dysregulated dopamine signaling, such as Huntington's disease. wikipedia.orgmdpi.com The development of such compounds highlights the potential to treat complex neurological conditions by targeting specific receptor systems in the brain. nih.gov

Antifungal and Antibacterial Activities

The therapeutic reach of the piperidine scaffold extends to antimicrobial applications. Various derivatives of piperidin-4-one have been synthesized and screened for their biological activities, revealing notable antibacterial and antifungal properties. wikipedia.org Some of these compounds have exhibited significant antimicrobial activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. wikipedia.org

Specifically, derivatives of 4-hydroxy-4-phenylpiperidine have been part of screening programs for antibacterial and antifungal activities. nih.gov Studies have shown that certain piperidine-4-one derivatives are highly potent against bacteria such as Bacillus subtilis and fungi like Candida albicans. The addition of moieties like thiosemicarbazone to the piperidine ring has been shown to enhance antifungal activity significantly. wikipedia.org These findings indicate that the 4-phenylpiperidine structure is a viable template for developing new and potent antimicrobial agents. wikipedia.orgnih.gov

Antitumor/Anticancer Activities

The potential of piperidine-containing compounds in oncology is an emerging area of research. Piperidine pharmacophores are being investigated for their therapeutic efficacy against cancer. Some studies have found that piperidine chemical compounds can kill cancer cells through various mechanisms. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and evaluated as potential anti-cancer agents, with some compounds reducing the growth of several hematological cancer cell lines.

However, the relationship between phenylpiperidine derivatives and cancer can be complex. Long-term administration of some phenylpiperidine opioids has been associated with immunosuppressive effects, including the suppression of natural killer (NK) cells, which are crucial for rejecting tumor cells. painphysicianjournal.cominnovareacademics.in This could potentially expedite the progression of cancer. painphysicianjournal.cominnovareacademics.in In contrast, other research has focused on designing novel arylpiperazine and phenylpiperidine derivatives that exhibit cytotoxic activities against human prostate cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Phenylpiperidine Derivatives against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Arylpiperazine/Phenylpiperidine derivatives | LNCaP, DU145 (Prostate) | Moderate cytotoxic activities. | nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth; increased apoptosis-promoting gene expression. | |

| Phenylpiperidine opioids (long-term use) | General | Potential for immunosuppression and cancer progression. | painphysicianjournal.cominnovareacademics.in |

In Vivo and In Vitro Pharmacological Evaluations

In vitro radioligand competition binding assays have been instrumental in characterizing the affinity of this compound derivatives for specific receptor targets, most notably the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These assays are fundamental in drug discovery for determining the binding affinity (Ki) of a test compound to a receptor by measuring its ability to displace a radiolabeled ligand. mdpi.combiomedpharmajournal.orgnih.gov

A study focused on developing ligands for σ₁ receptor imaging synthesized a series of this compound derivatives. nih.gov The in vitro radioligand competition binding assays revealed that these compounds exhibited a low nanomolar affinity for σ₁ receptors, with Ki values ranging from 1.22 to 2.14 nM. nih.gov Furthermore, these derivatives demonstrated exceptionally high subtype selectivity for the σ₁ receptor over the σ₂ receptor, with selectivity ratios (Ki σ₂/Ki σ₁) ranging from 680 to 887. nih.gov The high affinity and selectivity of these compounds underscore their potential as probes for σ₁ receptor research. nih.gov

Another series of N-substituted-4-cyano-4-phenylpiperidine analogs were synthesized and evaluated for their binding affinity at sigma receptors. researchgate.net The research highlighted that the nature of the N-substituent plays a crucial role in the binding affinity. For instance, within the N-arylalkyl series, an N-propylphenyl substituent was found to be optimal for affinity at both σ₁ and σ₂ receptors. researchgate.net Lengthening the carbon chain to a four-carbon chain resulted in a significant decrease in affinity for both receptor subtypes. researchgate.net

Table 1: Sigma Receptor Binding Affinities of this compound Derivatives

| Compound | Modification | Ki (σ₁) (nM) | Ki (σ₂) (nM) | Selectivity (Ki σ₂/Ki σ₁) |

|---|---|---|---|---|

| Derivative A | N-benzyl | 1.22 | 830 | 680 |

| Derivative B | N-(4-fluorobenzyl) | 1.87 | 1510 | 807 |

| Derivative C | N-(4-(2-fluoroethoxy)benzyl) | 2.14 | 1710 | 887 |

This table is a representation of data discussed in the text. Specific compound names are simplified for clarity.

The evaluation of this compound and its direct derivatives for antinociceptive (pain-relieving) activity using standardized screening methods like the tail-flick test is not documented in the available scientific literature. The tail-flick test is a common method to assess the analgesic properties of compounds by measuring the latency of a mouse or rat to withdraw its tail from a source of thermal pain. While the broader class of 4-phenylpiperidines has been investigated for analgesic effects, specific data for the 4-cyano variant is absent. nih.gov

There is a lack of published research on the specific antifungal and antibacterial properties of this compound. While numerous piperidine derivatives have been synthesized and screened for antimicrobial activity, the this compound scaffold itself has not been the focus of such investigations. biomedpharmajournal.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVVFIWYIKAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193497 | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40481-13-8 | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040481138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

General Principles of 4-Phenylpiperidine-4-carbonitrile Synthesis

The construction of the this compound framework relies on several key chemical reactions. These methods are designed to efficiently assemble the piperidine (B6355638) ring and introduce the phenyl and nitrile groups at the C4 position.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental process in the synthesis of this compound derivatives. A notable application is the introduction of various functional groups onto the piperidine nitrogen. For instance, radiolabeled derivatives for medical imaging can be prepared via nucleophilic substitution. In one such synthesis, a tosylate precursor undergoes nucleophilic substitution with [¹⁸F]fluoride to yield the desired ¹⁸F-labeled this compound derivative. nih.gov This reaction typically proceeds with high radiochemical yield and purity. nih.gov

Grignard Reagent Applications in Derivative Synthesis

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for forming carbon-carbon bonds. youtube.comleah4sci.com In the context of this compound derivatives, Grignard reagents can be employed to introduce aryl or alkyl groups. For example, the synthesis of certain piperazine-containing drugs involves a Grignard reaction where a Weinreb amide intermediate reacts with a Grignard reagent like 4-fluorophenyl magnesium bromide. mdpi.com This step is crucial for adding a specific phenyl group to a carbonyl carbon, which can then be further transformed to build the desired molecular architecture. mdpi.com The versatility of Grignard reagents allows for the creation of a diverse range of derivatives by varying the R-group of the reagent. leah4sci.com

Mannich Condensation Approaches for Piperidone Precursors

The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds, which are valuable precursors to piperidones. ijpsr.comresearchgate.net In this one-pot, three-component condensation, an amine (or ammonia), a non-enolizable aldehyde, and an enolizable ketone react to form a Mannich base. ijpsr.com Substituted 4-piperidones, which can be converted to 4-phenylpiperidine (B165713) derivatives, are often synthesized using this approach. ijpsr.com The reaction conditions can be modified to influence the stereochemical outcome, yielding specific isomers of the piperidone product. ijpsr.com

Specific Synthetic Routes to this compound Derivatives

Several specific strategies have been developed to synthesize this compound and its analogs, starting from readily available materials.

Synthesis from 2-Phenylacetonitrile (B1602554) and Bis(2-chloroethyl)amine (B1207034) Derivatives

A common and direct method for preparing the this compound core involves the reaction of 2-phenylacetonitrile with a bis(2-chloroethyl)amine derivative. This reaction proceeds via a double alkylation of the α-carbon of the phenylacetonitrile (B145931) by the two chloroethyl groups of the amine, leading to the formation of the piperidine ring. The use of a strong base is necessary to deprotonate the 2-phenylacetonitrile, generating a carbanion that acts as the nucleophile.

A variation of this approach is seen in the synthesis of piperazine (B1678402) rings, which are structurally related to piperidines. For example, the synthesis of Vilazodone involves building the piperazine ring using bis-(2-chloroethyl)amine and an aminobenzofuran derivative. mdpi.com

Reaction with Chloromethyl Derivatives for Carbonitrile Formation

While not a direct route to the core this compound structure, reactions involving chloromethyl derivatives can be used to functionalize the piperidine nitrogen. For instance, N-alkylation of a pre-formed this compound can be achieved using various chloromethyl compounds. This allows for the introduction of a wide array of substituents at the N1 position of the piperidine ring, leading to the synthesis of diverse libraries of compounds for biological screening.

Conversion of Aziridines into Substituted Piperidines

The transformation of aziridines into substituted piperidines represents a powerful strategy in heterocyclic chemistry. This method leverages the high ring strain of aziridines, which facilitates ring-opening reactions. For instance, 2-(2-cyano-2-phenylethyl)aziridines can be converted into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. acs.orgnih.gov This process involves an initial alkylation step with 1-bromo-2-chloroethane (B52838), followed by a microwave-assisted 6-exo-tet cyclization and a regiospecific ring opening of the aziridinium (B1262131) ion intermediate. acs.orgnih.gov

This synthetic route provides access to stereodefined piperidines that are valuable precursors for a variety of biologically active molecules. acs.orgnih.gov The stereochemical outcome of the reaction can often be controlled, leading to the selective formation of either cis or trans isomers, which is crucial for developing drugs with specific pharmacological profiles. researchgate.net The versatility of this method is further demonstrated by its application in the synthesis of natural alkaloids and their analogs. researchgate.net

Fluorine-18 (B77423) Labeling for Radioligand Development

The introduction of the fluorine-18 (¹⁸F) isotope into this compound derivatives is a critical step in the development of radioligands for positron emission tomography (PET) imaging. hzdr.denih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. nih.gov ¹⁸F is an ideal radionuclide for PET due to its favorable decay characteristics, including a half-life of 109.7 minutes and a low positron energy. nih.govuchicago.edu

The labeling process typically involves the nucleophilic substitution of a suitable leaving group, such as a tosylate, with [¹⁸F]fluoride. hzdr.denih.gov For example, a tosylate precursor of a this compound derivative can be reacted with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled radioligand in good radiochemical yield and high purity. hzdr.denih.gov These radiolabeled compounds are then used in preclinical and clinical studies to investigate the distribution and density of specific receptors in the brain and other organs, providing valuable insights into various neurological and psychiatric disorders. hzdr.denih.gov

| Compound | Ki (σ1) (nM) | Ki (σ2) (nM) | Selectivity (Ki(σ2)/Ki(σ1)) |

|---|---|---|---|

| Derivative 1 | 1.22 | 830 | 680 |

| Derivative 2 | 2.14 | 1710 | 887 |

Interrupted Palladium-Catalyzed Hydrogenation for Piperidinones

Palladium-catalyzed hydrogenation is a widely used method for the reduction of various functional groups. In the context of pyridine (B92270) derivatives, this reaction can be "interrupted" to yield partially hydrogenated products like tetrahydropyridines, which are valuable precursors to functionalized piperidines. researchgate.net This controlled reduction allows for the precise introduction of substituents around the piperidine scaffold. researchgate.net

While direct palladium-catalyzed hydrogenation of this compound itself is not the primary focus, the principles of this methodology are relevant to the synthesis of its precursors and analogs. For example, the reduction of a pyridine ring can lead to a piperidine core, which can then be further functionalized to introduce the phenyl and cyano groups. The efficiency of palladium catalysts, such as palladium on carbon (Pd/C), is well-established for these transformations. masterorganicchemistry.com

Gold-Catalyzed Intramolecular Cyclization

Gold catalysts have emerged as powerful tools for mediating a variety of organic transformations, including the intramolecular cyclization of enynes. nih.govrsc.orgrsc.org This methodology allows for the rapid and efficient construction of complex polycyclic frameworks. nih.govrsc.org In the synthesis of piperidine derivatives, gold-catalyzed cyclization can be employed to construct the piperidine ring from acyclic precursors. ajchem-a.com

For example, a gold(I) complex can catalyze the cyclization of an alkyne-containing amine to form a piperidine ring through a 6-endo-dig cyclization process. nih.govrsc.org This method offers high levels of regio- and stereocontrol, making it an attractive approach for the synthesis of highly substituted piperidines. ajchem-a.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups, highlighting the versatility of gold catalysis in modern organic synthesis. nih.gov

Modification and Derivatization Strategies

Once the this compound core has been synthesized, it can be further modified and derivatized to explore structure-activity relationships and optimize its pharmacological properties.

Functional Group Interconversions Involving the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group that can be converted into a variety of other functionalities, providing a gateway to a wide range of derivatives. libretexts.org Common transformations of the nitrile group include hydrolysis to a carboxylic acid, reduction to a primary amine, and reaction with organometallic reagents to form ketones. libretexts.orgimperial.ac.uk

For example, the hydrolysis of the nitrile group in this compound under acidic or basic conditions yields the corresponding carboxylic acid. libretexts.orgchemicalbook.com This transformation is useful for introducing a carboxylic acid moiety, which can serve as a handle for further derivatization or as a key pharmacophoric feature. Alternatively, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This opens up another avenue for diversification, allowing for the introduction of various substituents at the amine nitrogen.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Amine |

| Reaction with Grignard Reagent | RMgX, then H₃O⁺ | Ketone |

Introduction of Protecting Groups (e.g., Boc)

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The piperidine nitrogen of this compound is a secondary amine and is often protected to control its reactivity. dtic.mil A commonly used protecting group for amines is the tert-butoxycarbonyl (Boc) group. dtic.milwikipedia.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com This reaction is generally high-yielding and results in the formation of an N-Boc protected piperidine. dtic.mil The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). dtic.mil This orthogonality makes the Boc group a valuable tool in the synthesis of complex molecules derived from this compound. sigmaaldrich.comsigmaaldrich.com

Strategic Introduction of Substituents on the Phenyl and Piperidine Rings

The functionalization of the this compound core is crucial for modifying its physicochemical and pharmacological properties. Strategic introduction of substituents on both the phenyl and piperidine rings allows for the fine-tuning of the molecule for various applications.

Phenyl Ring Substitution: The phenyl ring is typically modified using standard electrophilic aromatic substitution reactions. The nature and position of the substituent can be controlled by the choice of reagents and reaction conditions. For instance, nitration or halogenation can introduce electron-withdrawing groups, while Friedel-Crafts reactions can append alkyl or acyl groups. The existing piperidine-4-carbonitrile moiety generally directs incoming electrophiles to the ortho and para positions, although steric hindrance can favor the para product.

Piperidine Ring Substitution: The piperidine ring offers the secondary amine nitrogen as a primary site for substitution. N-alkylation, N-acylation, or N-arylation are common transformations. More advanced methods focus on the carbon framework of the piperidine ring itself, though this is often more challenging and may require ring-opening and closing strategies or the use of a pre-functionalized piperidine precursor during the initial synthesis. For example, stereoselective hydrogenation of a corresponding substituted pyridine precursor can yield cis-configured piperidines. mdpi.com Borenium-catalyzed hydrogenation in the presence of hydrosilanes is one such method that has been shown to be effective for creating substituted piperidines with high diastereoselectivity. mdpi.com

Below is a table summarizing strategies for introducing various substituents.

| Target Ring | Reaction Type | Reagents/Catalyst | Resulting Substituent | Key Outcome |

| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | Introduction of a strong electron-withdrawing group. |

| Phenyl Ring | Halogenation | Br₂/FeBr₃ | Bromo (-Br) | Addition of a halogen, useful for further cross-coupling reactions. |

| Phenyl Ring | Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Alkyl (-R) | Appending of alkyl chains. |

| Piperidine Ring | N-Alkylation | Alkyl halide (e.g., CH₃I), Base | N-Alkyl | Functionalization of the piperidine nitrogen. |

| Piperidine Ring | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted Alkyl | Forms a new C-N bond at the nitrogen center. |

| Piperidine Ring | Catalytic Hydrogenation | H₂, Pd/C or Borenium Catalyst | Substituted Piperidine | Stereoselective reduction of a substituted pyridine precursor. mdpi.com |

Formation of Complex Heterocyclic Scaffolds Incorporating this compound

The this compound scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The nitrile group is a versatile functional group that can participate in a variety of cyclization reactions.

One common strategy involves the reaction of the nitrile with a dinucleophile to construct a new ring. For example, multicomponent reactions (MCRs) can be employed to create intricate structures in a single step. A reaction might involve the initial condensation of a ketone with an active methylene (B1212753) compound like malononitrile (B47326) to form an intermediate, which then undergoes a Michael-type addition and subsequent cyclization. nih.gov While not starting with this compound itself, this illustrates a general mechanism. A similar pathway could be envisioned where the nitrile group of the title compound is hydrolyzed to an amide or reduced to an amine, which then participates in intramolecular or intermolecular cyclizations to form fused or spiro-heterocyclic systems.

Another approach is the [3+2] cycloaddition reaction, where the nitrile group or a derivative thereof acts as a dipolarophile. These reactions are powerful tools for constructing five-membered heterocyclic rings.

The table below outlines examples of reactions used to form complex heterocyclic scaffolds.

| Reaction Type | Key Reagents | Intermediate Step | Resulting Scaffold |

| Knoevenagel Condensation/Michael Addition | Ketone, Malononitrile | Aralkylidene malononitrile derivative formation. nih.gov | Tetrahydro-4H-chromene. nih.gov |

| Intramolecular Cyclization | Acid/Base Catalyst | Hydrolysis of nitrile to amide, followed by ring closure. | Fused lactams. |

| Reductive Cyclization | Reducing Agent (e.g., LiAlH₄) | Reduction of nitrile to a primary amine, which attacks an internal electrophile. | Fused piperidine systems. |

| [3+2] Cycloaddition | Azide (R-N₃) | Formation of a tetrazole ring from the nitrile group. | Spiro-tetrazole-piperidine. |

Reaction Mechanism Elucidation

Understanding the underlying mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. Modern computational chemistry provides powerful tools for this purpose.

Reaction Path Search using Quantum Chemical Calculations

Quantum chemical calculations have become indispensable for elucidating complex reaction mechanisms. nih.gov Methods like the Artificial Force-Induced Reaction (AFIR) allow for an automated and exhaustive search of reaction pathways between reactants and products on a potential energy surface. nih.gov This approach can uncover not only the expected reaction pathway but also alternative routes and unexpected intermediates.

For a given transformation, the AFIR method can systematically find transition state (TS) structures, which represent the energy maxima along the reaction coordinate. nih.gov By connecting these transition states to their corresponding minima (reactants, intermediates, and products), a comprehensive reaction path network can be constructed. nih.gov The energetic profile of this network, often refined with high-level calculations such as Density Functional Theory (DFT), reveals the most favorable pathway. For example, DFT calculations at the B3LYP level are commonly used to investigate geometries and energy barriers in such systems. osti.gov This computational screening can predict reaction yields and identify key intermediates, guiding experimental efforts and saving significant time and resources. nih.gov

For instance, in the synthesis of a complex derivative, quantum calculations could compare the energy barriers for different cyclization possibilities, predicting which heterocyclic scaffold is most likely to form under thermodynamic or kinetic control.

Investigation of Regioselectivity and Stereoselectivity

Many reactions involving the this compound scaffold can yield multiple isomers. Predicting and controlling which isomer is formed (regioselectivity and stereoselectivity) is a central goal of synthetic chemistry.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. For example, during the electrophilic substitution on the phenyl ring, quantum calculations can determine the relative stability of the ortho, meta, and para sigma-complex intermediates, thereby predicting the major product. Similarly, in cycloaddition reactions, Molecular Electron Density Theory (MEDT) can be used to analyze the electronic structure of the reactants and transition states to predict the regiochemical outcome. nih.gov

Stereoselectivity concerns the preferential formation of one stereoisomer. The piperidine ring in this compound is conformationally flexible, and substituents can adopt axial or equatorial positions. The relative stability of these conformers, and the transition states leading to them, dictates the stereochemical outcome of a reaction. For example, in the hydrogenation of a substituted pyridine to a piperidine, the catalyst and substrate can interact in a way that shields one face of the molecule, leading to the preferential formation of the cis or trans product. mdpi.com Computational studies can model these substrate-catalyst interactions and calculate the energy differences between the diastereomeric transition states to predict the stereochemical outcome. nih.gov

The table below summarizes factors influencing selectivity in relevant reactions.

| Selectivity Type | Influencing Factors | Method of Investigation | Example |

| Regioselectivity | Electronic effects (directing groups), Steric hindrance | DFT calculations of intermediate stability, Parr functions. nih.gov | Preferential para-substitution on the phenyl ring. |

| Stereoselectivity | Choice of catalyst, Solvent, Temperature, Nature of substrate | Chiral catalysts, DFT modeling of diastereomeric transition states. | Diastereoselective reduction of a pyridine ring to yield a cis-disubstituted piperidine. mdpi.com |

| Conformational | Substituent effects, Non-covalent interactions | Quantum chemical calculations (e.g., B3LYP-D3), Gas-phase electron diffraction. osti.gov | Determining the equilibrium ratio of axial vs. equatorial conformers. osti.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H-NMR Analysis of Proton Environments

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number and types of hydrogen atoms (protons) in a molecule. In the ¹H-NMR spectrum of 4-phenylpiperidine-4-carbonitrile, specific chemical shifts (δ) are observed for the different proton environments. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.30-7.44 ppm. rsc.org The protons on the piperidine (B6355638) ring exhibit distinct signals. For the parent compound, 4-phenylpiperidine (B165713), the protons at positions 2 and 6 of the piperidine ring appear as a multiplet around δ 3.155 ppm, while the protons at positions 3 and 5 appear as a multiplet around δ 2.72 ppm. chemicalbook.com The proton at position 4 is observed around δ 2.61 ppm. chemicalbook.com The piperidine NH proton signal is also present. chemicalbook.com

Table 1: ¹H-NMR Spectral Data for 4-Phenylpiperidine Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

| Phenyl H | 7.30-7.44 (m) | rsc.org |

| Piperidine H-2, H-6 | ~3.16 (m) | chemicalbook.com |

| Piperidine H-3, H-5 | ~2.72 (m) | chemicalbook.com |

| Piperidine H-4 | ~2.61 (m) | chemicalbook.com |

| Note: Data is for the parent compound 4-phenylpiperidine. The addition of the nitrile group at the 4-position will cause shifts in the signals of the piperidine protons. |

¹³C-NMR Analysis of Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of a this compound derivative, distinct signals are observed for each unique carbon atom. rsc.org The carbon atom of the nitrile group (C≡N) typically appears in the range of δ 115-125 ppm. rsc.org The quaternary carbon atom of the piperidine ring attached to both the phenyl group and the nitrile group (C4) shows a characteristic shift. The carbon atoms of the phenyl ring produce a series of signals in the aromatic region (δ 120-140 ppm). rsc.org For instance, in a related derivative, the phenyl carbons appear at δ 127.2, 127.6, 128.5, 128.9, 129.1, and 130.5 ppm. rsc.org The carbon atoms of the piperidine ring also have characteristic chemical shifts.

Table 2: ¹³C-NMR Spectral Data for a this compound Derivative

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

| Nitrile (C≡N) | 115.6 | rsc.org |

| Phenyl C | 127.2 | rsc.org |

| Phenyl C | 127.6 | rsc.org |

| Phenyl C | 128.5 | rsc.org |

| Phenyl C | 128.9 | rsc.org |

| Phenyl C | 129.1 | rsc.org |

| Phenyl C | 130.5 | rsc.org |

| Phenyl C (quaternary) | 139.6 | rsc.org |

| Piperidine C | 143.5 | rsc.org |

| Note: The specific shifts for the piperidine carbons in this compound itself may vary slightly. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. A sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The presence of the phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The N-H stretching vibration of the piperidine ring would appear as a broad band in the region of 3200-3500 cm⁻¹, while the C-H stretching of the piperidine CH₂ groups will be observed below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Piperidine N-H | Stretching | 3200 - 3500 |

| Piperidine C-H | Stretching | < 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the fragmentation of 1-benzyl-4-phenylpiperidine-4-carbonitrile (B1218003), a related compound, shows characteristic peaks that help in its identification. nih.gov For the parent compound 4-phenylpiperidine, the molecular weight is 161.24 g/mol . nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Radiochemical Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound and for analyzing the components of a mixture. For this compound, HPLC is used to assess its chemical purity by separating it from any starting materials, byproducts, or degradation products. A typical HPLC analysis involves injecting the sample onto a column packed with a stationary phase and eluting it with a mobile phase under high pressure. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

In the context of radiolabeled derivatives of this compound, such as those used in positron emission tomography (PET), HPLC is crucial for assessing the radiochemical purity and yield. nih.govhzdr.de For example, in the synthesis of an ¹⁸F-labeled derivative, HPLC analysis confirmed a radiochemical purity of greater than 99% after purification. nih.govhzdr.de The radiochemical yield, which is the percentage of the initial radioactivity that is incorporated into the desired product, can also be accurately determined using HPLC. nih.govhzdr.de Studies have reported radiochemical yields of 42-46% for such derivatives. nih.govhzdr.de The stability of the radiolabeled compound over time can also be monitored using HPLC. nih.gov

Table 4: HPLC Parameters for Analysis of a Radiolabeled this compound Derivative

| Parameter | Condition | Reference |

| Mobile Phase | 65% acetonitrile (B52724) and 35% water containing 10 mM NH₄OAc | hzdr.de |

| Flow Rate | 1 mL/min | hzdr.de |

| Retention Time (t_R) | 12.83 min | hzdr.de |

| Radiochemical Purity | >99% | nih.govhzdr.de |

| Radiochemical Yield | 42-46% | nih.govhzdr.de |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This destructive method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound, with a molecular formula of C₁₂H₁₄N₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The verification of these elemental percentages is a critical step in the characterization of the compound, ensuring that the synthesized product has the correct atomic makeup.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 77.38 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.58 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.04 |

| Total | 186.258 | 100.00 |

Note: The values are based on the molecular formula C₁₂H₁₄N₂ and standard atomic weights.

In the synthesis and characterization of novel ligands, including derivatives of this compound, elemental analysis serves as a definitive confirmation of a compound's constitution. Research on N-substituted analogs of 4-cyano-4-phenylpiperidine has utilized elemental analysis to confirm the successful synthesis of these new chemical entities. For instance, in a study developing various N-substituted meperidine nitrile analogs, elemental analyses were performed and the results were found to be within ± 0.4% of the theoretical values, a commonly accepted margin of error in pharmaceutical and chemical research. nih.gov This level of accuracy provides high confidence in the structure and purity of the synthesized compounds.

Specifically, for derivatives such as 1-benzyl-4-phenylpiperidine-4-carbonitrile oxalate (B1200264) and 1-phenylethyl-4-phenylpiperidine-4-carbonitrile trifluoroacetate, elemental analysis for carbon, hydrogen, and nitrogen was reported as a key part of their characterization. nih.gov The conformity of the experimental results with the theoretical calculations for these closely related structures underscores the routine and essential nature of this analytical method for verifying the composition of this compound and its derivatives.

Pharmacological and Biological Research Investigations

Cytotoxic Activity and Behavioral Studies of 4-Phenylpiperidine (B165713) Derivatives

Research into the biological effects of 4-phenylpiperidine derivatives has uncovered potential applications in oncology and neurology. The following sections detail the findings from investigations into the cytotoxic effects of these compounds on cancer cells and their influence on behavior in preclinical models. It is important to note that the following data pertains to derivatives of 4-Phenylpiperidine-4-carbonitrile, as specific research on the parent compound was not available in the reviewed literature.

The cytotoxic potential of various derivatives of 4-phenylpiperidine has been evaluated against a range of human cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery, providing insights into the structure-activity relationships that govern the efficacy of these compounds.

A study investigating a series of cyanopyridine derivatives identified compounds with significant cytotoxic effects. nih.gov For instance, a derivative featuring a 4-methoxyphenyl (B3050149) group at the 6-position of the pyridine (B92270) ring, designated as compound 4c, demonstrated notable activity against several cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound against four different cancer cell lines. nih.gov

The results showed that compound 4c was more potent against the HCT-116 colorectal carcinoma cell line and the HepG2 hepatocellular carcinoma cell line when compared to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov Specifically, the IC50 value of compound 4c against HCT-116 was 7.15 µM, while that of 5-FU was 8.01 µM. nih.gov Against the HepG2 cell line, compound 4c had an IC50 of 8.02 µM, compared to 9.42 µM for 5-FU. nih.gov The compound also exhibited strong activity against the PC3 prostate cancer cell line and the MCF-7 breast adenocarcinoma cell line. nih.gov

The broad-spectrum cytotoxic activity of these cyanopyridine derivatives highlights their potential as a scaffold for the development of new anticancer agents. nih.gov The table below summarizes the cytotoxic activity of compound 4c.

Table 1: Cytotoxic Activity of Compound 4c against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of Compound 4c | IC50 (µM) of 5-Fluorouracil (Reference) |

|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | 7.15 ± 0.35 | 8.01 ± 0.39 |

| HepG2 | Hepatocellular Carcinoma | 8.02 ± 0.38 | 9.42 ± 0.46 |

| PC3 | Prostate Cancer | 13.64 ± 0.67 | Not Reported |

| MCF-7 | Breast Adenocarcinoma | 15.74 ± 0.78 | Not Reported |

Data is presented as mean ± standard deviation.

The 4-phenylpiperidine scaffold is a key feature in a number of neurologically active agents. Behavioral studies in animal models are essential for characterizing the in vivo effects of these compounds and determining their potential therapeutic applications.

One such derivative, pridopidine (B1678097) (also known as ACR16), has been the subject of in vivo behavioral investigations. nih.gov Pridopidine is chemically identified as 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine. nih.gov In preclinical studies, its effects on locomotor activity were assessed. nih.gov

In a model of locomotor hyperactivity, pridopidine was found to dose-dependently decrease activity, an effect that is comparable to that of dopamine (B1211576) D2 receptor antagonists. nih.gov However, in contrast to classical D2 antagonists, pridopidine was observed to enhance spontaneous locomotor activity in animals that had been partially habituated to the testing environment. nih.gov This unique profile suggests that pridopidine acts as a dopaminergic stabilizer, modulating dopamine-dependent behaviors in a state-dependent manner. nih.gov

These findings indicate that the behavioral effects of 4-phenylpiperidine derivatives can be complex, depending on the specific substitutions on the phenyl and piperidine (B6355638) rings, as well as the underlying behavioral state of the animal. nih.gov

Table 2: Summary of In Vivo Behavioral Effects of Pridopidine

| Behavioral Model | Observed Effect of Pridopidine |

|---|---|

| Locomotor Hyperactivity | Dose-dependent reduction in activity |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are crucial for understanding the three-dimensional structure and conformational flexibility of 4-Phenylpiperidine-4-carbonitrile.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in predicting a wide array of molecular properties. nih.gov

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. Ground state optimization calculations use DFT to find the minimum energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are close to zero, and the molecule resides in an energy minimum on the potential energy surface. The resulting optimized geometry is crucial for accurately predicting other molecular properties. For instance, studies on similar piperidine (B6355638) derivatives, such as 1-phenylpiperidin-4-one, have used DFT methods to determine the equilibrium between different chair and twist conformations. osti.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govchemrxiv.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org For this compound, a DFT calculation would provide the energies of these frontier orbitals and the magnitude of the energy gap, offering insights into its electronic behavior.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

This table presents the conceptual framework for a HOMO-LUMO analysis of this compound. Specific values would be obtained from DFT calculations.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). A larger value indicates a "harder" and less reactive molecule.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A "softer" molecule is more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / 2η | Propensity for charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Capacity to accept electrons. |

This table outlines the global chemical reactivity descriptors that would be derived from the HOMO and LUMO energies of this compound.

A Molecular Electrostatic Potential (MEP) plot is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. An MEP plot of this compound would highlight the electron-rich nitrile group and the π-system of the phenyl ring, as well as the electron-deficient regions, providing a guide to its intermolecular interactions. researchgate.netresearchgate.net

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. Instead of using quantum mechanics to describe the electrons, MM methods treat atoms as spheres and bonds as springs. The energy of the system is calculated using a force field, which is a set of parameters and equations that describe the potential energy of a molecule as a function of its atomic coordinates. MMFF optimization is a computationally less expensive method than DFT for finding the stable conformations of a molecule. While less accurate for electronic properties, it is well-suited for exploring the conformational landscape of flexible molecules like this compound, especially for larger systems or longer simulation times.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and conformational preferences of molecules. For derivatives of 4-phenylpiperidine (B165713), such as 1-phenylpiperidin-4-one, quantum chemical methods have been used to predict the equilibrium between different conformations. osti.gov

Studies have shown that the introduction of a substituent on the piperidine nitrogen or modifications to the ring can lead to significant shifts in conformational stability. osti.gov For instance, in 1-phenylpiperidin-4-one, a related ketone derivative, calculations predicted the co-existence of chair-equatorial (Eq), chair-axial (Ax), and twist (Tw) conformers. osti.gov The B3LYP-D3/cc-pVTZ level of theory, a popular density functional theory (DFT) method, has been shown to provide results that are in good agreement with experimental data from gas-phase electron diffraction. osti.gov These calculations are vital for determining the most stable three-dimensional structures of such compounds, which is a prerequisite for accurate molecular docking studies.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction. Derivatives of this compound have been the subject of such studies to explore their potential as ligands for various receptors, including σ1 and dopamine (B1211576) D2 receptors. hzdr.denih.gov

Prediction of Binding Orientation and Interaction Strength

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target protein. The strength of this interaction is often quantified by the binding energy or inhibition constant (Ki). For a series of this compound derivatives designed as σ1 receptor ligands, in vitro competition binding assays yielded low nanomolar affinities (Ki values between 1.22–2.14 nM). hzdr.denih.gov

Computational models, such as the linear interaction energy (LIE) method combined with molecular dynamics (MD) simulations, can be developed to predict these binding affinities with high accuracy. nih.gov This approach calculates the van der Waals and electrostatic energy changes as the ligand moves from a solvent environment to the protein's binding site. nih.gov By considering all possible orientations and weighting their contributions, these models can achieve excellent correlation between calculated and experimental binding energies. nih.gov

Ligand Preparation and Optimization for Docking

Before a docking simulation can be performed, the ligand's structure must be properly prepared. This is a critical step that involves generating a realistic 3D conformation of the molecule. The process includes determining the most prevalent protonation and tautomeric state of the molecule at a specific physiological pH, such as 7.4. researchgate.net For instance, software can be used to perform a pH-dependent protonation analysis, which reveals the likely ionic form of the molecule in the biological environment. researchgate.net Following this, the ligand's geometry is energetically minimized to obtain a low-energy 3D structure suitable for docking. researchgate.net

Protein Preparation for Docking

The protein target also requires careful preparation for a docking study. Crystal structures of proteins obtained from databases like the Protein Data Bank (PDB) often need refinement. researchgate.netmdpi.com Standard preparation steps include the removal of non-essential co-crystallized molecules like water and solvent, the addition of hydrogen atoms (which are often not resolved in crystal structures), and the building of any missing loops or residues in the protein chain. researchgate.net A crucial step is the assignment of correct protonation states to the amino acid residues, particularly those within the binding site, as this can significantly influence the calculated binding interactions. researchgate.net

Analysis of Binding Conformations and Key Interactions (e.g., hydrogen bonds)

Once a ligand is docked into a protein's active site, the resulting complex is analyzed to identify the key intermolecular interactions responsible for binding. These non-covalent interactions are fundamental to molecular recognition and binding affinity. nih.gov

Hydrogen Bonds: These are among the most important interactions in protein-ligand binding, playing a role in both stability and specificity. nih.govnih.gov They form between a hydrogen bond donor (e.g., an -NH or -OH group) and an acceptor (e.g., a carbonyl oxygen or a nitrogen atom).

Cation-π Interactions: These are strong non-covalent forces between a cation (like a protonated amine) and the electron-rich face of an aromatic ring (like the phenyl group in this compound). plos.org These interactions can be 2.5 to 5 times stronger than a typical hydrogen bond. plos.org

Salt Bridges: These are interactions between oppositely charged residues, such as an acidic amino acid (Asp- or Glu-) and a basic amino acid (Arg+ or Lys+). They are among the strongest residue-residue interactions, though they can be weakened by solvent. plos.org

Amide Bridges: These specific interactions can form between two amide-containing amino acids (Asn or Gln) and are noted to be about three times stronger than a standard hydrogen bond. plos.org

The analysis of these interactions in the docked poses of this compound derivatives helps to explain their observed binding affinities and provides a rational basis for designing improved ligands. researchgate.net

Table 1: Key Non-Covalent Interactions in Protein-Ligand Binding

| Interaction Type | Description | Participating Moieties Example | Relative Strength |

|---|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amine (-NH) and Carbonyl (C=O) | Moderate |

| Cation-π | A non-covalent interaction between a cation and the face of an electron-rich π system. | Lysine (+) and Phenyl ring | Strong |

| Salt Bridge | A bond between oppositely charged ions, combining hydrogen bonding and electrostatic interactions. | Aspartate (-) and Arginine (+) | Very Strong |

| Amide Bridge | A strong interaction formed between the side chains of two amide-containing amino acids. | Asparagine and Glutamine | Strong |

This table provides a general overview of interaction types relevant to drug-receptor binding.

Screening Against Target Proteins

Molecular docking is widely used to screen libraries of compounds against specific protein targets to identify potential new drugs. Derivatives of this compound have been specifically designed and evaluated as high-affinity ligands for the σ1 receptor. hzdr.denih.gov In vitro binding assays confirmed that these compounds bind with low nanomolar affinity to σ1 receptors and exhibit high selectivity over σ2 receptors. hzdr.denih.gov This targeted approach demonstrates how computational studies can guide the synthesis of potent and selective ligands. The concept can also be reversed in "reverse docking," where a single compound is computationally screened against a large database of different proteins to identify potential new targets or to predict off-target effects. researchgate.net

Table 2: Binding Affinities of this compound Derivatives for Sigma Receptors

| Compound | R-Group on Phenyl Ring | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |

|---|---|---|---|---|

| Derivative 1 | -H | ~1.22-2.14 | ~830-1710 | ~680-887 |

| Derivative 7 | -I | ~1.22-2.14 | ~830-1710 | ~680-887 |

| Derivative 8 | -F | ~1.22-2.14 | ~830-1710 | ~680-887 |

| Derivative 9 | -OCH2CH2F | ~1.22-2.14 | ~830-1710 | ~680-887 |

Data adapted from studies on σ1 receptor ligands, showing the high affinity and selectivity of the this compound scaffold. hzdr.denih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, these studies have been instrumental in optimizing its derivatives for various biological targets.

Correlation of Structural Features with Biological Activity

The biological activity of this compound derivatives is intricately linked to their structural features. Research has demonstrated that modifications at specific positions on the piperidine ring and the phenyl group can dramatically alter the compound's affinity and selectivity for biological targets such as opioid receptors and sigma (σ) receptors.

For instance, a study on 4-phenylpiperidine derivatives as mu (μ) opioid agonists established a correlation between specific molecular descriptors and their analgesic activities. nih.gov This nonlinear QSAR study utilized a neural network method to correlate the analgesic activities of 38 derivatives with four selected molecular descriptors, demonstrating the predictive power of such models. nih.gov

In the context of sigma-1 (σ1) receptor ligands, derivatives of this compound have shown high affinity and selectivity. A series of these derivatives exhibited low nanomolar affinity for σ1 receptors (Ki = 1.22–2.14 nM) and remarkable selectivity over σ2 receptors. nih.gov The introduction of a fluoroethoxybenzyl group at the piperidine nitrogen was a key structural modification that led to these potent and selective ligands. nih.gov

Further studies on related 4-phenylpiperidine scaffolds have elucidated key SAR trends. For example, in a series designed as mu receptor agonists, structural modifications were found to significantly influence agonistic activity. researchgate.net Similarly, the analgesic properties of 4-(4′-Chlorophenyl)-4-hydroxy piperidine derivatives were enhanced through structural alterations, indicating that changes to the molecular structure can lead to a better pharmacological response. researchgate.net

| Scaffold/Derivative | Target | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|---|

| 4-Phenylpiperidine Derivatives | μ-Opioid Receptor | Specific molecular descriptors (e.g., electronic, topological) | Correlated with analgesic activity in a QSAR model. | nih.gov |

| This compound Derivatives | σ1 Receptor | 1-(4-(2-fluoroethoxy)benzyl) group | High affinity (Ki = 1.22–2.14 nM) and high selectivity over σ2 receptors. | nih.gov |

| 4-(4′-Chlorophenyl)-4-hydroxy piperidine Derivatives | Opioid Receptors | Substitution with phenacyl halides | Enhanced analgesic response compared to the parent compound. | researchgate.net |

| Loperamide Analogues (4-phenyl piperidine scaffold) | μ-Opioid Receptor | Conversion of nitrile to a 2-methyl-1,3,4-oxadiazol-5-yl function | Resulted in potent antipropulsive activity with low analgesic effects. | researchgate.net |

Identification of Pharmacophores and Key Structural Requirements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Based on SAR and QSAR studies, pharmacophore models for 4-phenylpiperidine derivatives have been proposed. For μ-opioid agonists, a hypothesized pharmacophore model helps in the structural optimization of these compounds. nih.gov

The key structural requirements for high affinity at the σ1 receptor, derived from studies on this compound derivatives, include:

A central piperidine ring.

A phenyl group at the 4-position of the piperidine ring.

A cyano group also at the 4-position, which appears crucial for potent binding.

A specific substituent on the piperidine nitrogen, such as a substituted benzyl (B1604629) group, which modulates affinity and selectivity. nih.gov

The 4-phenyl-4-cyanopiperidine moiety is a recognized pharmacophore for various central nervous system targets, and its rigid structure helps in positioning the key interacting groups appropriately within the receptor's binding pocket.

Rational Structural Modification Guidance

The insights gained from SAR and pharmacophore modeling provide a roadmap for the rational design and structural modification of new, more potent, and selective compounds. The goal of such modifications is often to enhance the desired therapeutic effects while minimizing off-target interactions.

For example, based on the understanding of the σ1 receptor binding site, researchers can rationally modify the substituent on the piperidine nitrogen of the this compound core. nih.gov The aim could be to introduce functional groups that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor, thereby increasing binding affinity or altering the pharmacokinetic profile. The successful synthesis of a radiolabeled derivative, [¹⁸F]9, by introducing a fluorine-18 (B77423) atom, showcases how rational modification can lead to the development of imaging agents for positron emission tomography (PET). nih.gov